A Comprehensive Technical Guide to 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone (CAS No. 1033805-23-0)
A Comprehensive Technical Guide to 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone (CAS No. 1033805-23-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone, a halogenated trifluoroacetophenone derivative, is a key building block in modern medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group (-CF3) into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides an in-depth overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on providing actionable insights for laboratory and development settings.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 1033805-23-0 | [3] |
| Molecular Formula | C₈H₃BrClF₃O | [3] |
| Molecular Weight | 287.46 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Purity | ≥95% (typical) | [3] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [3] |
| Solubility | Soluble in common organic solvents such as THF, ether, and dichloromethane. | General chemical knowledge |
| Moisture Sensitivity | Moisture sensitive | [3] |
Synthesis Methodologies
The synthesis of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, scale, and desired purity.
Methodology 1: Grignard Reaction
This is a widely employed method for the formation of ketones. The reaction involves the nucleophilic addition of a Grignard reagent, formed from a suitable aryl halide, to a trifluoroacetylating agent.
Caption: Grignard reaction workflow for the synthesis of the target compound.
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Grignard Reagent Preparation:
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To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
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Add a small crystal of iodine to activate the magnesium.
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In the dropping funnel, place a solution of 1,2-dibromo-4-chlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
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Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated, as indicated by a gentle reflux.
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Slowly add the remaining aryl bromide solution to maintain a steady reflux.
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After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
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Acylation Reaction:
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Cool the Grignard reagent solution to 0°C in an ice bath.
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Slowly add a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Workup and Purification:
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
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Methodology 2: Friedel-Crafts Acylation
Friedel-Crafts acylation is another classical method for synthesizing aryl ketones. This reaction typically involves the use of a Lewis acid catalyst to acylate an aromatic ring.
Caption: Friedel-Crafts acylation workflow for the synthesis of the target compound.
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Reaction Setup:
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To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 1-bromo-3-chlorobenzene (1.0 equivalent) and a suitable solvent such as dichloromethane.
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Cool the mixture to 0°C in an ice bath.
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Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.2 equivalents), in portions.
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Acylation:
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Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
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Workup and Purification:
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Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
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Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Reactivity and Applications in Drug Discovery
The chemical structure of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone, featuring a trifluoromethyl ketone and a di-substituted phenyl ring, makes it a versatile intermediate in the synthesis of complex pharmaceutical agents. The trifluoromethyl group often imparts desirable properties such as increased metabolic stability and enhanced binding affinity to drug candidates.[1][2]
The ketone functionality can be readily converted into other functional groups. For instance, it can undergo reduction to form the corresponding alcohol, which can then be used in further synthetic transformations. The aromatic bromine atom provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents.
This compound and its derivatives are valuable precursors for the synthesis of various biologically active molecules, including enzyme inhibitors and receptor modulators.[1]
Analytical Characterization
Ensuring the purity and identity of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone is crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the three protons on the phenyl ring. The splitting pattern of these signals will be indicative of their relative positions.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around 180-190 ppm), the trifluoromethyl carbon (a quartet due to coupling with fluorine), and the aromatic carbons.
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¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Due to the presence of bromine and chlorine, the mass spectrum will show a characteristic isotopic pattern.
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Molecular Ion Peak (M+): The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex isotopic cluster for the molecular ion peak.[4][5] The most abundant peaks will be at m/z values corresponding to the combinations of the most abundant isotopes (⁷⁹Br and ³⁵Cl).
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of the compound.
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A mixture of acetonitrile and water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
This method can be adapted and optimized for specific purity assessments and quantitative analyses.
Safety and Handling
1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. As it is moisture-sensitive, it should be stored under an inert atmosphere.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of functional groups provides multiple avenues for synthetic transformations, while the presence of the trifluoromethyl group can confer beneficial properties to the final products. A thorough understanding of its synthesis, properties, and analytical characterization, as detailed in this guide, is essential for its effective and safe utilization in research and development.
References
- The Role of Trifluoroacetophenone Deriv
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem. (URL: )
- Toward a Clean Alternative to Friedel-Crafts Acylation: In Situ Formation, Observation, and Reaction of an Acyl - American Chemical Society. (URL: )
- 16.
- Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. (URL: )
- Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent - ResearchG
- Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones - American Chemical Society. (URL: )
- US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone - Google P
- Organic Compounds Containing Halogen
- 2',4',5'-Trifluoroacetophenone - Chem-Impex. (URL: )
- CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google P
- The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate.
- Industrially Viable Alternative to the Friedel−Crafts Acylation Reaction: Tamoxifen Case Study - American Chemical Society. (URL: )
- Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect - ResearchG
- Mass spectrometry of halogen-containing organic compounds - ResearchG
- 2,2,2-Trifluoroacetophenone - Chem-Impex. (URL: )
- Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols | PDF | Ester - Scribd. (URL: )
- Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL - YouTube. (URL: )
- WO2015111004A2 - Improved process for the preparation of chlorophenyl trifluoroethanone - Google P
- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Inform
- 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone. (URL: )
- (i) 2-Bromo-1-(4-chlorophenyl)ethanone or...
- Separation of 1-Bromo-2-(4-chlorophenyl)ethane on Newcrom R1 HPLC column. (URL: )
- 2,2,2-Trifluoroacetophenone 99 434-45-7 - Sigma-Aldrich. (URL: )
- Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. (URL: )
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (URL: )
- 1-(5-bromo-4-chloro-2-fluorophenyl)
- 1-(2-Bromo-4-fluorophenyl)
- Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone - Benchchem. (URL: )
- Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone - PrepChem.com. (URL: )
- (E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one(126443-20-7) 1H NMR spectrum. (URL: )
- 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone | 1033805-23-0 - ChemicalBook. (URL: )
- 1-(2-Bromophenyl)-2,2,2-trifluoroethanone - PubChem. (URL: )
- 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | 16184-89-7 - TCI Chemicals. (URL: )
- 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermedi
- 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis. (URL: )
- Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j).
- NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). (URL: )
- 1-(4-Bromophenyl)-2-chloro-ethanone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: )
